molecular formula C17H11ClF3NO B4592245 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B4592245
M. Wt: 337.7 g/mol
InChI Key: UWVRJJWVEIVTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a trifluoroethanone group attached to an indole ring, which is further substituted with a 4-chlorobenzyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone typically involves several key steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophilic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its trifluoroethanone group, which imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO/c18-12-7-5-11(6-8-12)9-22-10-14(16(23)17(19,20)21)13-3-1-2-4-15(13)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRJJWVEIVTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
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1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

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